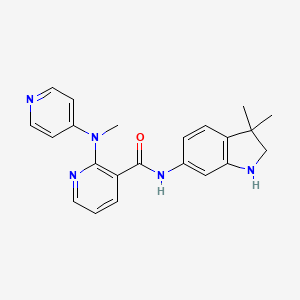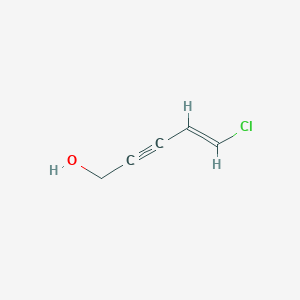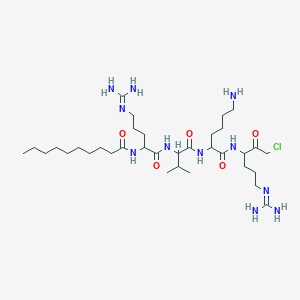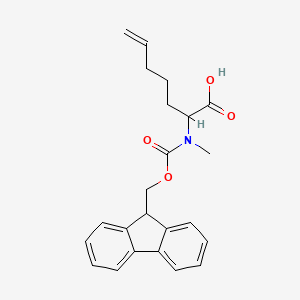
3-Pyridinecarboxamide, N-(2,3-dihydro-3,3-dimethyl-1H-indol-6-yl)-2-(methyl-4-pyridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Motesanib is an experimental drug candidate that was originally developed by Amgen and later investigated by the Takeda Pharmaceutical Company. It is an orally administered small molecule that belongs to the angiokinase inhibitor class. Motesanib acts as an antagonist of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors. It is used as the phosphate salt motesanib diphosphate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of motesanib involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: The core structure of motesanib is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as pyridine and nicotinamide derivatives.
Purification and isolation: The final product is purified using techniques such as recrystallization and chromatography to obtain motesanib in its pure form.
Industrial Production Methods
Industrial production of motesanib involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Motesanib undergoes various types of chemical reactions, including:
Oxidation: Motesanib can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen from motesanib, leading to reduced products.
Substitution: Motesanib can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of motesanib include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from the reactions of motesanib depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products .
Applications De Recherche Scientifique
Chemistry: Motesanib is used as a model compound to study the mechanisms of angiokinase inhibition and to develop new inhibitors with improved efficacy.
Biology: Motesanib is used in biological studies to investigate its effects on cellular processes, such as cell proliferation, migration, and apoptosis.
Medicine: Motesanib has been investigated for its potential use in the treatment of various cancers, including thyroid cancer, non-small cell lung cancer, gastrointestinal stromal cancer, colorectal cancer, and breast cancer. .
Mécanisme D'action
Motesanib exerts its effects by selectively targeting and inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors. By inhibiting these receptors, motesanib disrupts the signaling pathways involved in angiogenesis, leading to reduced blood vessel formation and tumor growth .
Comparaison Avec Des Composés Similaires
Motesanib is compared with other angiokinase inhibitors, such as:
Sunitinib: Sunitinib is another angiokinase inhibitor that targets similar receptors as motesanib.
Sorafenib: Sorafenib is an angiokinase inhibitor that also targets vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Vandetanib: Vandetanib is an angiokinase inhibitor that targets vascular endothelial growth factor receptors, epidermal growth factor receptors, and rearranged during transfection (RET) receptors.
its limited efficacy in clinical trials has hindered its development compared to other angiokinase inhibitors .
Propriétés
Numéro CAS |
1263280-38-1 |
|---|---|
Formule moléculaire |
C22H23N5O |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-[methyl(pyridin-4-yl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H23N5O/c1-22(2)14-25-19-13-15(6-7-18(19)22)26-21(28)17-5-4-10-24-20(17)27(3)16-8-11-23-12-9-16/h4-13,25H,14H2,1-3H3,(H,26,28) |
Clé InChI |
QMMTYHCSJITPGC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)N(C)C4=CC=NC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)

![Methyl 3-[1-(4-fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate](/img/structure/B13385543.png)
![2-[[3-[1-[4-[[2-[[2-(Dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13385545.png)



![2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B13385556.png)
![N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine](/img/structure/B13385559.png)


![4,5-Dichloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B13385573.png)
![N'-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10-trioxo-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-16-yl]acetohydrazide](/img/structure/B13385581.png)
